molecular formula C9H17NO2 B1624518 N-t-Butylaminoethyl acrylate CAS No. 14206-21-4

N-t-Butylaminoethyl acrylate

Cat. No.: B1624518
CAS No.: 14206-21-4
M. Wt: 171.24 g/mol
InChI Key: KDAKDBASXBEFFK-UHFFFAOYSA-N
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Description

Significance of N-t-Butylaminoethyl Acrylate (B77674) as a Monomer in Contemporary Polymer Research

N-t-Butylaminoethyl acrylate (tBAEA) is a versatile building block in the synthesis of advanced polymers. Its structure, featuring a secondary amine group and a bulky tert-butyl group, is central to the functionality of the polymers it forms. The presence of the amine group allows for pH-responsive behavior, as it can be protonated and deprotonated depending on the acidity of the surrounding environment. This "smart" characteristic is a cornerstone of its significance, enabling the development of materials that can respond to external stimuli.

The bulky tert-butyl group influences the polymer's physical properties, such as its glass transition temperature and hydrophobicity. These features make tBAEA an important comonomer in the production of a variety of materials, from coatings and adhesives to more specialized biomedical applications. While much of the research in this area has focused on its methacrylate (B99206) counterpart, 2-(tert-butylamino)ethyl methacrylate (tBAEMA), the study of tBAEA is crucial for understanding the broader class of amino-functionalized acrylic polymers.

Overview of Key Research Domains Involving this compound Polymerization

Research involving the polymerization of this compound is primarily concentrated in areas that leverage its unique chemical functionalities. These domains include:

Stimuli-Responsive Polymers: A significant area of investigation is the development of pH-responsive polymers. Polymers containing tBAEA units exhibit changes in their conformation and solubility in response to pH variations. For instance, at low pH, the amine groups become protonated, leading to chain expansion and increased hydrophilicity. Conversely, at higher pH values, the polymer deprotonates and collapses. nih.gov This behavior is fundamental to the design of "smart" materials for various applications.

Antimicrobial Materials: The cationic nature of protonated poly(this compound) (PtBAEA) is being explored for its antimicrobial properties. The positively charged polymer chains can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis. mdpi.comnih.gov Research in this area is focused on developing materials with inherent antimicrobial activity to combat the rise of resistant bacterial strains. nih.gov

Gene and Drug Delivery Systems: The ability of PtBAEA to interact with biological molecules and respond to physiological pH changes makes it a candidate for drug and gene delivery systems. nih.gov The cationic polymer can form complexes with negatively charged genetic material, protecting it and facilitating its entry into cells. Furthermore, the pH-responsive nature can be exploited for the controlled release of therapeutic agents in specific microenvironments, such as tumor tissues, which often have a lower pH than healthy tissues. nih.gov

Coatings and Adhesives: In more traditional applications, this compound is used as a comonomer in the formulation of coatings and adhesives. Its inclusion can enhance adhesion, improve the durability of films, and impart water resistance. specialchem.com It is also used in the production of solid polymers and aqueous dispersions for various industrial applications. jamorin.com

Evolution of Poly(this compound)-Based Materials

The development of acrylic polymers dates back to the 19th century, with the first synthesis of an acrylic polymer reported in 1880. wikipedia.org However, the focus on functionalized acrylates like this compound is a more recent trend, driven by the growing demand for "smart" and functional materials.

Early research into amino-functionalized polymers laid the groundwork for the exploration of monomers like tBAEA. The initial applications were often in industrial coatings and textiles. Over time, with the advancement of polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), researchers gained greater control over the architecture of polymers, enabling the synthesis of well-defined block copolymers and polymer brushes. nih.govacs.org This has been pivotal in the exploration of PtBAEA-based materials for more sophisticated applications.

The evolution of these materials can be seen as a progression from simple, bulk polymers to highly structured, functional materials designed for specific, high-performance applications. Much of the detailed research on the evolution of similar polymers has been conducted on the methacrylate analogue, poly(2-(tert-butylamino)ethyl methacrylate) (PtBAEMA), which has been extensively studied for its pH-responsive and antimicrobial properties. mdpi.comnih.govacs.org The development of PtBAEA-based materials is often informed by the findings from its more-studied methacrylate counterpart, with researchers adapting synthesis and application strategies to the acrylate system.

Recent trends indicate a continued focus on the development of PtBAEA-containing copolymers and nanocomposites for advanced biomedical applications, including the creation of hybrid materials with enhanced antimicrobial efficacy and sophisticated drug delivery vehicles. nih.govnih.gov

Interactive Data Tables

Below are tables summarizing key information related to this compound and its polymers.

Table 1: Properties of this compound Monomer

PropertyValueReference
Molecular Formula C9H17NO2
Appearance Colorless Transparent Liquid metu.edu.tr
Applications Agrochemical Intermediates metu.edu.tr

Table 2: Research Findings on Copolymers Containing Amino-Functionalized Acrylates

Copolymer SystemKey FindingsApplication AreaReference
Poly(N-t-butylaminoethyl methacrylate) brushesExhibit pH-responsive swelling and collapse.Smart Surfaces, Drug Delivery nih.gov
Poly(N-t-butylaminoethyl methacrylate)/Polylactide CompositesEnhanced antimicrobial activity against E. coli and S. aureus.Antimicrobial Materials nih.govacs.org
Polysiloxane grafted with tert-butylaminoethyl methacrylateDamages bacterial cell membranes.Antimicrobial Coatings psu.edu
Octylacrylamide/Acrylates/Butylaminoethyl Methacrylate CopolymerActs as a film-forming agent, enhances water resistance.Cosmetics, Hair Styling specialchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14206-21-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(tert-butylamino)ethyl prop-2-enoate

InChI

InChI=1S/C9H17NO2/c1-5-8(11)12-7-6-10-9(2,3)4/h5,10H,1,6-7H2,2-4H3

InChI Key

KDAKDBASXBEFFK-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCOC(=O)C=C

Canonical SMILES

CC(C)(C)NCCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of N T Butylaminoethyl Acrylate

Novel Synthetic Routes for N-t-Butylaminoethyl Acrylate (B77674)

The synthesis of N-t-Butylaminoethyl acrylate can be approached through several methodologies, with traditional transesterification being a common route. However, novel approaches are being explored to enhance efficiency, yield, and purity.

Transesterification: This widely used method typically involves the reaction of an acrylic acid ester, such as methyl acrylate or ethyl acrylate, with N-t-butylaminoethanol in the presence of a catalyst. The reaction proceeds by exchanging the alkyl group of the ester with the N-t-butylaminoethyl group. To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed. Various catalysts can be employed, including organotin compounds, titanium alkoxides, and alkali carbonates. While effective, this method can sometimes lead to the formation of byproducts, necessitating thorough purification.

A notable example is the synthesis of the analogous N-t-butylaminoethyl methacrylate (B99206), where zirconium acetylacetonate (B107027) has been used as a catalyst to achieve high purity and minimize cross-linking byproducts. google.com Similar principles can be applied to the synthesis of the acrylate, with catalyst selection being crucial to avoid side reactions.

Aza-Michael Addition: A promising and more atom-economical approach is the aza-Michael addition. This reaction involves the direct addition of a secondary amine, in this case, tert-butylamine, to an acrylate containing a leaving group or, more directly, to a molecule like 2-hydroxyethyl acrylate. The reaction is often facilitated by a base catalyst. The selectivity of the aza-Michael addition allows for the formation of the desired product under mild conditions, potentially reducing the formation of impurities. upc.eduresearchgate.net Studies on similar systems, such as the reaction of amines with acrylates, have shown that the reaction conditions can be tuned to favor the desired mono-adduct. upc.edu

The table below summarizes key aspects of these synthetic routes.

Synthetic RouteReactantsCatalyst ExamplesKey Considerations
Transesterification Acrylic acid ester (e.g., methyl acrylate), N-t-butylaminoethanolOrganotin compounds, Zirconium acetylacetonate, Titanium alkoxidesEquilibrium-driven reaction; requires removal of alcohol byproduct. Catalyst choice is critical to minimize side reactions.
Aza-Michael Addition Tert-butylamine, 2-hydroxyethyl acrylateBase catalysts (e.g., DBU)Atom-economical; can be performed under mild conditions. Selectivity for mono-addition is important. upc.edu

Functionalization and Derivatization of this compound Monomer

The presence of a secondary amine in the this compound monomer offers a reactive site for further chemical modification, allowing for the synthesis of a variety of functional derivatives. This pre-polymerization functionalization expands the potential applications of the resulting polymers.

The secondary amine group can undergo a range of typical amine reactions. For instance, it can be alkylated to introduce new functional groups or to convert it into a quaternary ammonium (B1175870) salt, which can impart biocidal properties to the subsequent polymer. Amidation reactions with acyl chlorides or anhydrides can be used to attach different moieties to the monomer.

Furthermore, the reactivity of the amine allows for its use in "click" chemistry reactions, such as the aza-Michael addition, where the monomer itself could react with other acrylate-functionalized molecules under specific conditions. However, care must be taken to control the reaction conditions to prevent polymerization of the acrylate group. The use of reversible protecting groups for the amine functionality can also be a strategic approach during multi-step derivatization processes.

Purification Techniques for this compound Monomer for Polymerization Fidelity

The purity of the this compound monomer is paramount for achieving controlled polymerization and obtaining polymers with desired properties, especially in living polymerization techniques where impurities can terminate the growing polymer chains. warwick.ac.ukwikipedia.orgpsu.eduwikipedia.org The primary challenges in purification are the removal of reaction byproducts, unreacted starting materials, and polymerization inhibitors, as well as preventing premature polymerization of the monomer.

Vacuum Distillation: This is a standard method for purifying acrylate monomers. By reducing the pressure, the boiling point of the monomer is lowered, which helps to prevent thermally induced polymerization. During distillation, it is crucial to use a polymerization inhibitor to stabilize the monomer in both the liquid and vapor phases. Common inhibitors for acrylates include phenothiazine (B1677639) (PTZ) and hydroquinone (B1673460) monomethyl ether (MEHQ). researchgate.net The choice and concentration of the inhibitor must be carefully controlled to prevent polymerization during purification without hindering the subsequent polymerization reaction.

Adsorbent Treatment: To remove inhibitors prior to polymerization, the monomer can be passed through a column of a suitable adsorbent. Basic alumina (B75360) is effective for removing acidic inhibitors like MEHQ. cmu.edu For removing phenothiazine, materials such as activated carbon and specific types of clay have been shown to be effective. google.comjustia.comgoogle.com

Chromatographic Techniques: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed. This method is particularly useful for separating the target monomer from structurally similar impurities. nih.govchromatographyonline.comwaters.come3s-conferences.org While not always practical for large-scale purification, it is a valuable tool for obtaining highly pure monomer for research and specialized applications.

Use of Molecular Sieves: Water can act as an impurity in some polymerization systems. The use of molecular sieves is an effective method for removing residual water from the purified monomer before polymerization. msesupplies.comjalonzeolite.comdeltaadsorbents.com

The following table outlines common purification techniques and their primary functions.

Purification TechniquePurposeKey Considerations
Vacuum Distillation Removal of non-volatile impurities and unreacted starting materials.Requires the use of a suitable polymerization inhibitor. Temperature and pressure must be carefully controlled.
Adsorbent Treatment Removal of polymerization inhibitors.Choice of adsorbent depends on the inhibitor to be removed (e.g., basic alumina for acidic inhibitors). cmu.edu
Chromatography High-purity separation from structurally similar impurities.Can be used for small-scale, high-purity applications. nih.govchromatographyonline.comwaters.come3s-conferences.org
Molecular Sieves Removal of water.Important for moisture-sensitive polymerization techniques. msesupplies.comjalonzeolite.comdeltaadsorbents.com

By carefully selecting the synthetic route, exploring derivatization strategies, and employing rigorous purification techniques, this compound can be effectively utilized as a versatile building block for the creation of advanced polymeric materials.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available on the chemical compound “this compound” to generate a thorough and scientifically accurate article based on the provided outline.

Extrapolating data from TBAEMA to describe the polymerization of this compound would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified compound.

Therefore, it is not possible to fulfill the request as outlined while maintaining the required standards of accuracy and specificity. Information is readily available to construct a similar article for 2-(tert-Butylamino)ethyl methacrylate should that be of interest.

Polymerization Mechanisms and Kinetics of N T Butylaminoethyl Acrylate

Controlled/Living Radical Polymerization (CRP) of N-t-Butylaminoethyl Acrylate (B77674)

Atom Transfer Radical Polymerization (ATRP) of N-t-Butylaminoethyl Acrylate

Research on the ATRP of the closely related monomer, 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), has demonstrated the feasibility of this technique. For instance, surface-initiated ATRP has been successfully employed to grow poly(TBAEMA) brushes from mesoporous silica (B1680970) nanoparticles. nih.gov In a typical procedure, an initiator-functionalized substrate is immersed in a solution containing the monomer, a copper(I) halide (e.g., Cu(I)Cl), a copper(II) halide (e.g., Cu(II)Br₂), and a ligand (e.g., bipyridine) in a suitable solvent mixture like isopropanol (B130326) and water. nih.gov The polymerization proceeds under an inert atmosphere at moderate temperatures (e.g., 40°C). nih.gov

While detailed kinetic studies specifically for the solution ATRP of this compound are not extensively reported, data from the polymerization of similar acrylates like n-butyl acrylate can provide insights. For n-butyl acrylate, ATRP catalyzed by a CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) system in solvents like dimethylformamide (DMF) has been well-documented. cmu.edu The polymerization rate is influenced by the polarity of the solvent, which can affect the catalyst activity. cmu.educmu.edu

Table 1: Representative Conditions for ATRP of Acrylates

ParameterValue
Monomern-Butyl Acrylate (as a model for tBAEMA)
InitiatorEthyl 2-bromo-2-methylpropionate
CatalystCuBr/PMDETA
SolventDimethylformamide (DMF)
Temperature50-90 °C
Typical [M]₀:[I]₀:[Cu(I)]₀:[L]₀ Ratio100:1:1:1

This table presents typical conditions for the ATRP of a structurally similar acrylate, n-butyl acrylate, which can serve as a starting point for the polymerization of this compound. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a wide array of monomers, including those with functional groups like amines. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The propagating radicals reversibly add to the C=S bond of the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes a dynamic equilibrium between active and dormant polymer chains. youtube.com

The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are commonly used. The polymerization kinetics and the degree of control are influenced by the rate coefficients of addition (k_add) and fragmentation (k_frag), as well as the concentrations of the initiator and the RAFT agent. youtube.comnih.gov

The polymerization of amino-functional (meth)acrylates via RAFT has been reported to be advantageous over other CRP methods as it can yield pure homopolymers in well-controlled polymerizations without the catalyst complexation issues seen in ATRP. researchgate.net Kinetic studies on the RAFT polymerization of various acrylates show a linear increase in molecular weight with conversion and the ability to produce polymers with low dispersity (Đ < 1.2). rsc.orgrsc.org

Table 2: Key Kinetic Parameters in RAFT Polymerization of a Model Acrylate

ParameterDescriptionTypical Value Range (L·mol⁻¹·s⁻¹)
k_addRate coefficient for the addition of a propagating radical to the RAFT agent.10³ - 10⁶
k_fragRate coefficient for the fragmentation of the intermediate RAFT adduct radical.10² - 10⁵
C_tr (k_tr/k_p)Chain transfer constant, indicating the efficiency of the RAFT agent.> 10

This table provides an overview of the key kinetic parameters in RAFT polymerization, with typical value ranges for acrylate monomers. nih.gov

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, forming a dormant alkoxyamine species. icp.ac.ru Thermal homolysis of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for monomer insertion. mdpi.com

The application of NMP to acrylates has historically been challenging. Common nitroxides like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) are generally ineffective for the controlled polymerization of acrylates due to the high rate of termination reactions and the stability of the resulting alkoxyamine. researchgate.net However, the development of more sophisticated nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has enabled better control over acrylate polymerization. tue.nl

Side reactions can compromise NMP of acrylates, including intramolecular decomposition of the alkoxyamine (disproportionation) via a Cope-type elimination. rsc.org Despite these challenges, successful NMP of n-butyl acrylate has been reported, often requiring the use of specific initiators or macroinitiators to achieve good control. researchgate.nettue.nl There is limited specific information on the successful NMP of this compound, and it is expected to face similar challenges due to its acrylate structure.

Externally Regulated CRP Approaches for this compound (e.g., Light-Mediated Polymerization)

Externally regulated, or photo-mediated, controlled radical polymerization techniques offer temporal control over the polymerization process, which can be started and stopped by the application or removal of an external stimulus, typically light. These methods often operate at ambient temperatures and can tolerate a certain degree of oxygen.

Photoinduced ATRP (photoATRP) is one such technique where light is used to reduce the higher oxidation state metal catalyst (e.g., Cu(II)) to the lower oxidation state (e.g., Cu(I)), which then activates the dormant polymer chains. This continuous regeneration of the activator allows for very low catalyst concentrations (ppm levels). The synthesis of poly(n-butyl acrylate) star polymers via photoATRP has been demonstrated, showcasing the potential of this method for creating complex architectures. nih.gov The reaction is typically carried out under UV light irradiation in the presence of a photoredox catalyst or directly with a photoactive catalyst system. nih.gov

Another approach is photo-induced RAFT polymerization, where light is used to generate the initial radicals, providing better temporal control over the polymerization process. These light-mediated approaches are promising for the polymerization of functional monomers like this compound, offering milder reaction conditions and enhanced control over the polymer structure.

Table 3: Comparison of PhotoATRP Conditions for n-Butyl Acrylate

ParameterValue
Monomern-Butyl Acrylate
InitiatorTetrafunctional ATRP Initiator (4f-BiB)
Catalyst/LigandCuBr₂/Me₆TREN
SolventDMF/Anisole
Light SourceUV light (λ_max = 374 nm)
TemperatureRoom Temperature

This table outlines typical conditions for the photoATRP of n-butyl acrylate, which could be adapted for this compound. nih.gov

Emulsion Polymerization of this compound and Its Comonomers

Emulsion polymerization is a heterogeneous polymerization technique widely used for the industrial production of acrylic latexes. It involves the polymerization of a monomer emulsified in a continuous phase, typically water, stabilized by a surfactant. The process generally leads to high molecular weight polymers at a high polymerization rate.

The aqueous emulsion polymerization of the related monomer 2-(tert-butylamino)ethyl methacrylate (TBAEMA) has been reported, indicating the feasibility of this method for producing latex particles of amino-functionalized polymers. nih.gov

Mechanisms and Particle Morphology Control

The mechanism of emulsion polymerization is complex and typically involves three stages: particle nucleation (Interval I), particle growth with monomer droplets present (Interval II), and particle growth after the disappearance of monomer droplets (Interval III). Particle nucleation can occur through micellar nucleation, where radicals enter monomer-swollen surfactant micelles, or homogeneous nucleation, where oligoradicals precipitate from the aqueous phase and are then stabilized by surfactant molecules.

Control over particle morphology (e.g., core-shell, raspberry-like) is a key advantage of emulsion polymerization. For copolymers of this compound, morphology can be controlled by sequential monomer addition (seeded emulsion polymerization). The final particle morphology is influenced by factors such as the hydrophilicity of the monomers, the glass transition temperature (Tg) of the polymer blocks, and the polymerization temperature. nih.gov For instance, in RAFT emulsion polymerization, the interplay between the Tg of the core-forming block and the polymerization temperature can dictate the evolution from spherical particles to worms or vesicles. nih.gov

Influence of Emulsifier Systems on Polymerization

The choice of emulsifier (surfactant) is critical in emulsion polymerization as it affects particle nucleation, particle stability, polymerization rate, and the final properties of the latex. researchgate.net Emulsifiers can be anionic, cationic, non-ionic, or zwitterionic. For the polymerization of vinyl-acrylic monomers, a combination of anionic and non-ionic surfactants is often used to provide both electrostatic and steric stabilization. pcimag.com

Table 4: Common Emulsifiers Used in Acrylic Emulsion Polymerization

Emulsifier TypeExample(s)Role in Polymerization
AnionicSodium Dodecyl Sulfate (SDS)Provides electrostatic stabilization, influences particle nucleation.
Non-ionicPoly(ethylene glycol) alkyl ethersProvides steric stabilization, improves freeze-thaw stability.
Reactive (Anionic)Sodium mono-dodecyl maleate (B1232345) (SMDM)Covalently binds to particles, reduces migration, improves water resistance. sanyo-chemical.co.jp

Core-Shell Architectures in this compound Emulsions

Core-shell polymer particles represent a significant area of materials science, offering the ability to combine the properties of two distinct polymers into a single particle architecture. In the context of this compound (TBAEMA), the synthesis of core-shell particles via emulsion polymerization allows for the creation of structured materials with tailored properties. Typically, a two-stage seeded semi-continuous emulsion polymerization is employed to construct a core-shell structure. nih.gov This process involves the initial polymerization of a "seed" monomer to form the core, followed by the subsequent polymerization of a second monomer in the presence of the seed particles to form the shell.

The morphology of the resulting particles is crucial and can be characterized by techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) to confirm the core-shell structure. nih.govmdpi.com For instance, a core of a hydrophobic polymer like poly(methyl methacrylate-co-butyl acrylate) can be encapsulated by a shell of a functional polymer such as one containing TBAEMA. nih.gov The TBAEMA shell would impart specific surface properties, such as pH-responsiveness or adhesion, to the final particle. The distinct phases of the core and shell can be confirmed by analyzing the glass transition temperatures (Tg) of the resulting polymer, often showing two distinct Tgs corresponding to the core and shell materials. researchgate.net

The design of these core-shell particles can be highly controlled. For example, the thickness of the shell can be manipulated by the monomer feed rate and composition during the second stage of polymerization. nih.gov The resulting core-shell latexes can then be utilized in various applications, such as in blends with other resins to enhance mechanical and physical properties. nih.gov

Copolymerization Behavior of this compound

Reactivity Ratios Determination for this compound Copolymerization

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. These ratios, denoted as r1 and r2, describe the relative reactivity of a propagating radical with its own monomer versus the comonomer. nih.gov Several methods are employed to determine these ratios, including the Fineman-Ross, Kelen-Tüdös, and the error-in-variable methods, which are often applied to data from low conversion polymerizations (typically below 15% wt/wt). nih.govmdpi.com The Jaacks method is another approach that simplifies the determination by using a large excess of one monomer. researchgate.net

For the copolymerization of this compound (M1) with a comonomer (M2), a series of experiments would be conducted with varying initial monomer feed ratios. semanticscholar.org The resulting copolymer composition is then determined, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the incorporation of each monomer unit. semanticscholar.org By plotting the experimental data according to the chosen linear or non-linear method, the reactivity ratios can be calculated. nih.govmdpi.com These values are crucial for predicting the copolymer composition at different monomer feeds and for tailoring the final polymer properties. nih.gov

Below is a hypothetical data table illustrating the kind of experimental data and calculated reactivity ratios that would be determined for the copolymerization of TBAEMA with a generic comonomer like methyl methacrylate (MMA).

Feed Mole Fraction of TBAEMA (f1)Copolymer Mole Fraction of TBAEMA (F1)
0.20.35
0.40.55
0.60.70
0.80.85

Hypothetical Reactivity Ratios for TBAEMA (M1) and MMA (M2):

r1 (TBAEMA) = 1.2

r2 (MMA) = 0.8

These hypothetical values would suggest that a propagating chain ending in a TBAEMA radical prefers to add another TBAEMA monomer, and a chain ending in an MMA radical also has a slight preference for adding its own monomer, but the cross-propagation reaction is also significant.

Statistical and Alternating Copolymerization Studies

Statistical copolymers are formed when two or more monomers are incorporated into the polymer chain in a random or statistical manner. mdpi.comresearchgate.net The sequence distribution of the monomer units is governed by the monomer reactivity ratios. mdpi.com In the case of this compound copolymerization, if the product of the reactivity ratios (r1 * r2) is close to 1, a statistical copolymer is likely to be formed. uni-bayreuth.de The synthesis of such copolymers is typically carried out by polymerizing a mixture of the monomers using a suitable initiation method, such as free radical polymerization. semanticscholar.org

Alternating copolymers, where the monomer units alternate in a regular fashion along the polymer chain, are formed under specific conditions, often when the reactivity ratios are both very low (r1 and r2 approaching 0). nsf.gov This can be promoted by the formation of a charge-transfer complex between the two monomers, especially when one is an electron-donor and the other is an electron-acceptor. While not extensively reported for TBAEMA, this type of copolymerization is a key strategy for creating polymers with highly regular structures. The characterization of these copolymers, particularly the monomer sequence, is often performed using 13C NMR spectroscopy, which can distinguish between different monomer triads (e.g., AAA, AAB, BAB). nsf.gov

The properties of the resulting copolymers, such as the glass transition temperature (Tg), are influenced by the monomer sequence. For example, an alternating copolymer may exhibit a single, sharp Tg, whereas a statistical copolymer might have a broader transition. nsf.gov

Block Copolymer Synthesis via Sequential Monomer Addition

Block copolymers consist of two or more long sequences or "blocks" of different monomers. researchgate.net A primary method for their synthesis is through living/controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for the sequential addition of monomers. nih.govharth-research-group.org

The synthesis of a diblock copolymer involving this compound would typically proceed as follows:

The first monomer is polymerized to create a "living" polymer chain, which acts as a macroinitiator.

Once the first monomer is consumed, the second monomer (e.g., TBAEMA) is added to the reaction mixture.

The living chain ends of the first block then initiate the polymerization of the second monomer, leading to the formation of a block copolymer. researchgate.netrsc.org

This process can be repeated to create triblock or multiblock copolymers. harth-research-group.org The success of this method relies on the high end-group fidelity of the living polymerization technique, ensuring that the vast majority of polymer chains from the first block are capable of initiating the polymerization of the second. harth-research-group.org The order of monomer addition can be critical, as the reactivity of the monomers and the stability of the propagating radicals can influence the control over the polymerization. rsc.org For example, it is often more favorable to polymerize a methacrylate before an acrylate in some controlled radical polymerization systems to ensure good control over the molecular weight and dispersity. harth-research-group.org

Graft Copolymer Architectures Utilizing this compound

Graft copolymers are a class of branched polymers where side chains of one monomer are attached to a main polymer backbone of another monomer. umn.educmu.edu There are three main strategies for synthesizing graft copolymers, all of which can be adapted to incorporate this compound:

"Grafting through" : This method involves the copolymerization of a low molecular weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu For example, a TBAEMA macromonomer could be copolymerized with another vinyl monomer to form a backbone with pendant poly(TBAEMA) chains. cmu.edu

"Grafting from" : In this approach, a polymer backbone is first synthesized with initiating sites along its chain. cmu.edu These sites are then used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. mdpi.com For instance, a polymer with initiating groups could be used to polymerize TBAEMA, resulting in a backbone with poly(TBAEMA) grafts. cmu.edu

"Grafting to" : This technique involves the reaction of a pre-formed polymer with reactive sites along its backbone with another pre-formed polymer containing reactive end groups that can couple to the backbone. cmu.edu For example, a polymer with electrophilic groups on its backbone could be reacted with a poly(TBAEMA) chain that has a nucleophilic end group.

The choice of method depends on the desired architecture, such as the grafting density and the length of the side chains. umn.edu

Kinetic Studies of this compound Polymerization

Kinetic studies of polymerization are essential for understanding the reaction rates and mechanisms, which in turn allows for the optimization of reaction conditions to achieve desired polymer properties. The kinetics of acrylate polymerization, including monomers like this compound, can be complex due to the occurrence of side reactions such as backbiting and chain transfer. mdpi.comchemrxiv.org

The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent used. chemrxiv.org Techniques such as online mass spectrometry and NMR spectroscopy can be used to monitor the monomer conversion and the evolution of the polymer molecular weight in real-time. mdpi.comresearchgate.net

For controlled radical polymerizations, such as those mediated by nitroxides, the kinetics are characterized by an equilibrium between active (propagating) and dormant species. cmu.edu Kinetic studies in these systems focus on determining the rate constants for activation (kd) and deactivation (krec), as well as the equilibrium constant (K = kd/krec). cmu.edu This can be achieved by monitoring the concentration of the free nitroxide radical using techniques like electron spin resonance (ESR) spectroscopy. cmu.edu

The following table presents a conceptual summary of kinetic parameters that are typically investigated in the polymerization of an acrylate monomer.

Kinetic ParameterDescriptionTypical Method of Determination
Propagation rate constant (kp)The rate at which monomer units add to the growing polymer chain.Pulsed Laser Polymerization (PLP)
Termination rate constant (kt)The rate at which two growing polymer chains react to terminate polymerization.Spatially resolved PLP-ESR
Chain transfer constant (Ctr)The ratio of the rate of chain transfer to the rate of propagation.Analysis of molecular weight as a function of transfer agent concentration.
Activation rate constant (kd)The rate at which dormant species are converted to active radicals in controlled polymerization.In situ ESR measurements
Deactivation rate constant (krec)The rate at which active radicals are converted back to dormant species in controlled polymerization.In situ ESR measurements

Understanding these kinetic parameters is crucial for designing polymerization processes that yield polymers with controlled molecular weight, low dispersity, and desired architectures. scilit.com

Reaction Rate Determination and Conversion Monitoring

Detailed experimental data on the determination of reaction rates and the monitoring of monomer conversion specifically for the polymerization of this compound are not presently available in the scientific literature. Methodologies for studying the polymerization kinetics of related acrylate monomers often involve techniques such as dilatometry, gravimetry, and spectroscopic methods (e.g., FT-NIR, NMR) to track the disappearance of the monomer over time. tu-clausthal.decmu.edunih.gov Additionally, calorimetric methods like Differential Scanning Calorimetry (DSC) are employed to measure the heat of polymerization, which is proportional to the conversion. tu-clausthal.denih.govkpi.ua However, the application of these techniques to this compound and the resulting kinetic data have not been reported.

Advanced Polymeric Materials Derived from N T Butylaminoethyl Acrylate

Synthesis of Functional Polymers Containing N-t-Butylaminoethyl Acrylate (B77674) Units

The synthesis of functional polymers incorporating N-t-butylaminoethyl acrylate (TBAEA) units is primarily achieved through controlled radical polymerization techniques. These methods allow for the creation of polymers with well-defined architectures and functionalities. The presence of the secondary amine group in the TBAEA monomer is central to the unique responsive properties of the resulting polymers. Much of the foundational research in this area has been conducted using the methacrylate (B99206) analogue, 2-(tert-butylamino)ethyl methacrylate (TBAEMA), which exhibits very similar chemical properties.

pH-Responsive Polymer Systems

Polymers containing this compound units are notable for their sharp response to changes in environmental pH. This behavior stems from the protonation and deprotonation of the pendant secondary amine groups along the polymer backbone.

In acidic conditions (low pH), the amine groups become protonated, acquiring a positive charge (-NH₂⁺-). This leads to electrostatic repulsion between adjacent monomer units, causing the polymer chains to uncoil and adopt an extended, swollen conformation. This swollen state increases the polymer's solubility in aqueous solutions. Conversely, in basic conditions (high pH), the amine groups are deprotonated and become neutral. The absence of electrostatic repulsion, combined with the inherent hydrophobicity of the t-butyl group, causes the polymer chains to collapse into a compact, globular state, often leading to precipitation from the solution.

The pH at which this transition occurs is related to the polymer's effective acid dissociation constant (pKa). Research on the analogous poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) has shown that this pKa value can be precisely controlled. For instance, in cross-linked PTBAEMA latex particles, increasing the degree of cross-linking was found to lower the effective pKa of the polymer chains, thereby reducing their basicity. This tunability is critical for designing materials that respond within a specific, narrow pH range for targeted applications.

Table 1: Effect of Cross-linker Concentration on the Effective pKa of PTBAEMA-based Particles.
Cross-linker (DVB) Mole %Effective pKa
1.08.0
2.57.6
5.07.3

Multi-Stimuli-Responsive Polymer Architectures

To create more sophisticated "smart" materials, TBAEA can be copolymerized with other functional monomers to produce polymers that respond to multiple environmental triggers. This is a common strategy to combine pH-sensitivity with other responses like temperature or redox potential.

A prevalent approach is to copolymerize a pH-sensitive monomer like TBAEA with a temperature-sensitive monomer, most commonly N-isopropylacrylamide (NIPAAm). PNIPAAm is well-known for its lower critical solution temperature (LCST) of approximately 32°C in water. Below this temperature, it is soluble, and above it, it becomes insoluble. In a P(TBAEA-co-NIPAAm) copolymer, the material would exhibit dual responsiveness:

At low pH and below the LCST: Both components are hydrophilic, and the polymer is fully dissolved and swollen.

At high pH and below the LCST: The TBAEA units become hydrophobic, but the NIPAAm units remain hydrophilic, potentially leading to the formation of micelles or aggregates.

Above the LCST (at any pH): The NIPAAm units become hydrophobic, causing the entire polymer structure to collapse and aggregate, regardless

Hydrogel Systems Incorporating this compound

Interpenetrating Polymer Networks (IPNs) with this compound Components

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more cross-linked polymer networks are synthesized in the presence of each other. soci.org This intimate combination can lead to synergistic properties that are not achievable with simple polymer blends. The incorporation of this compound into an IPN structure can impart unique characteristics, such as pH-responsiveness, due to its tertiary amine group.

The synthesis of IPNs is typically sequential, where a first network is swollen with the monomers for the second network, which is then polymerized and cross-linked. nih.gov For example, a common thermoresponsive microgel based on poly(N-isopropylacrylamide) (PNIPAM) can be interpenetrated with a pH-sensitive polymer like poly(acrylic acid) (PAAc). nih.govmdpi.com This creates a dual-stimuli-responsive system. By analogy, an IPN could be created by interpenetrating a PNIPAM network with a poly(this compound) network. The resulting IPN would be expected to exhibit both temperature and pH sensitivity. The presence of the PAAc network has been shown to affect the interaction between the PNIPAM network and water molecules, altering the swelling behavior based on pH. mdpi.com Similarly, the this compound network would introduce pH-dependent swelling due to the protonation/deprotonation of its amine groups.

In graft-IPNs, chemical bonds exist between the different networks, which can enhance compatibility and mechanical properties like fracture toughness. soci.org For instance, polyurethane (PU) and acrylic-based copolymers have been used to create transparent graft-IPNs where the PU provides flexibility and the acrylic component adds rigidity. soci.org A graft-IPN incorporating this compound could offer a route to materials with a tailored balance of mechanical strength, flexibility, and environmental responsiveness.

Table 1: Properties of Representative IPN Systems

IPN SystemComponent 1Component 2Key PropertyPotential Application
PNIPAM/PAAcPoly(N-isopropylacrylamide)Poly(acrylic acid)Thermo- and pH-responsiveDrug Delivery, Sensors nih.govmdpi.commdpi.com
PU/AcrylicPolyurethanePoly(styrene-co-acrylate)High Fracture Toughness, TransparencyHigh-performance transparent materials soci.org
PNIPAM/Poly(TBAEA) (Hypothetical)Poly(N-isopropylacrylamide)Poly(this compound)Thermo- and pH-responsiveSmart Coatings, Actuators

Smart Hydrogel Material Design

Smart hydrogels are three-dimensional polymer networks that can undergo significant changes in volume or other properties in response to external stimuli such as pH, temperature, or light. mdpi.commdpi.com this compound is a valuable monomer for designing pH-responsive hydrogels due to its tertiary amine group, which can be protonated at low pH. This protonation leads to electrostatic repulsion between polymer chains and an increase in osmotic pressure, causing the hydrogel to swell.

Research on analogous methacrylate-based systems provides insight into the effects of incorporating t-butylamino groups. In a study on pH-responsive hydrogel nanoparticles, copolymers of 2-(diethylaminoethyl) methacrylate (DEAEMA) were synthesized with t-butylaminoethyl methacrylate (TBAEMA). researchgate.net The inclusion of the TBAEMA monomer was found to raise the nanogel's pKa and the critical pH for the collapsed-to-swollen phase transition. researchgate.net This demonstrates that the specific chemical nature of the amino group allows for fine-tuning of the pH at which the hydrogel responds.

The design of these smart materials often involves copolymerization with other functional monomers to achieve multi-stimuli responsiveness. For example, copolymerizing this compound with a temperature-sensitive monomer like N-isopropylacrylamide (NIPAM) would result in a hydrogel that responds to both pH and temperature. mdpi.com Below its lower critical solution temperature (LCST), the PNIPAM component is hydrophilic, allowing the hydrogel to swell, while above the LCST, it becomes hydrophobic, causing the hydrogel to collapse. nih.govmdpi.com The pH-responsiveness from the this compound units would be superimposed on this thermal behavior.

Table 2: Effect of Monomer Composition on Hydrogel Properties

Copolymer SystemComonomerEffect on Phase TransitionReference
P(DEAEMA-g-PEGMA)t-butyl methacrylate (TBMA)Depressed pKa and critical pH to <6.9 researchgate.net
P(DEAEMA-g-PEGMA)t-butylaminoethyl methacrylate (TBAEMA)Increased pKa and critical pH researchgate.net

Applications in Advanced Coatings and Adhesives

The unique properties of polymers derived from this compound make them suitable for formulating advanced coatings and adhesives. The amino groups can enhance adhesion to various substrates through hydrogen bonding and acid-base interactions. Furthermore, their ability to respond to pH can be exploited in "smart" coatings that may change their properties, such as permeability or surface energy, in response to environmental changes.

Rheological Considerations for Coating Formulations

The rheology, or flow behavior, of a coating formulation is critical for its application and final film properties. Viscosity must be controlled to ensure proper atomization during spraying, good leveling to form a smooth surface, and adequate sag (B610663) resistance on vertical surfaces. elementis.com The incorporation of acrylate copolymers can significantly influence these characteristics.

The viscosity of waterborne acrylate emulsions is influenced by factors such as the composition of the polymer, particle size, and interactions between particles. researchgate.net Introducing a monomer like this compound into a latex formulation can affect the rheological profile. The amine groups can interact with other formulation components, such as thickeners and pigments, potentially increasing the low-shear viscosity, which improves anti-settling and sag resistance. elementis.comresearchgate.net However, these interactions must be carefully managed to avoid undesirable effects like flocculation or an excessive increase in viscosity that would hinder application.

Studies on various acrylate terpolymers have shown that the nature of the comonomer does not always significantly affect the general rheological behavior of their solutions, though exceptions exist for monomers with long alkyl chains. mdpi.com The viscosity of coating systems can be precisely adjusted by the addition of rheology modifiers, but the base rheology imparted by the binder polymer is a key starting point. elementis.comresearchgate.net Therefore, when formulating with this compound copolymers, it is essential to characterize the viscosity across a range of shear rates to predict its behavior during storage, application, and film formation.

Enhancing Material Properties for Specific End-Uses (e.g., Water Resistance, Adhesion)

Water resistance is another critical property for many applications. matec-conferences.orgspecialchem.com Paradoxically, while hydrophilic groups can enhance adhesion, they can also increase the water sensitivity of the cured film. matec-conferences.orgspecialchem.com However, copolymers containing butylaminoethyl methacrylate have been used in cosmetic formulations specifically to enhance water resistance and durability by forming a flexible and resistant film. specialchem.com The bulky t-butyl group in this compound contributes to the hydrophobicity of the polymer, which can help to repel water and improve the resistance of the coating to damage from moisture. specialchem.com

The performance of these materials can be further enhanced through formulation with other additives. For example, blending with silicone emulsions can improve surface hydrophobicity and UV resistance. momentive.com Crosslinking the polymer chains is another effective strategy to reduce water sensitivity and improve mechanical properties. specialchem.com The amine functionality of this compound can also serve as an internal catalyst or reaction site for certain crosslinking chemistries, allowing for the formation of a dense, water-resistant network.

Table 3: Strategies to Enhance Coating/Adhesive Properties

PropertyStrategyMechanism
AdhesionIncorporate amino-functional monomersAcid-base interactions and hydrogen bonding with substrate radtech.org
AdhesionUse of adhesion promoting oligomers (APOs)Oligomer backbone reacts to form strong bonds with the surface radtech.org
Water ResistanceIncorporate hydrophobic monomers (e.g., fluorine-containing)Reduce surface energy and water absorption matec-conferences.orgatlantis-press.com
Water ResistanceIncrease crosslink densityReduces free volume and pathways for water ingress specialchem.com
Water ResistanceBlend with silicone emulsionsSilicone enrichment at the surface increases hydrophobicity momentive.com

Macromolecular Engineering for Tailored Architectures

Beyond linear copolymers, this compound can be incorporated into more complex, highly branched macromolecular architectures to create materials with novel properties.

Star and Dendritic Polymer Architectures

Star and dendritic polymers are two classes of highly branched, three-dimensional macromolecules. instras.comthno.org Star polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. instras.comnih.gov Dendritic polymers, including dendrimers and hyperbranched polymers, are characterized by a highly branched, tree-like structure. thno.org These architectures differ significantly from linear polymers of the same molecular weight, typically exhibiting lower solution viscosity and a high density of terminal functional groups. thno.orgnih.gov

The synthesis of star polymers can be achieved through "core-first" or "arm-first" methods using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govmdpi.com In the "core-first" approach, a multifunctional initiator (the core) simultaneously initiates the growth of multiple polymer arms. mdpi.com this compound can be readily polymerized using these techniques to form the arms of a star polymer.

By creating star copolymers with this compound and other monomers, materials with unique solution properties can be engineered. For example, star copolymers of N,N'-dimethylaminoethyl methacrylate (DMAEMA), an analog of this compound, have been synthesized and studied for their stimuli-responsive behavior. mdpi.comresearchgate.net The high local density of responsive units within the star architecture can lead to sharper and more distinct phase transitions compared to linear analogs. The presence of numerous chain ends can be leveraged for further functionalization, creating multifunctional nanoparticles for various applications. Dendritic polymers similarly offer a high degree of surface functionality, which can be tailored by controlling the synthesis process. thno.org The incorporation of this compound into these structures would result in macromolecules with a high density of pH-responsive amine groups on their periphery.

Polymer Brushes and Surface Modification Strategies

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, represent a powerful tool for tailoring the physicochemical properties of materials. cmu.edumdpi.com When constructed from this compound, the resulting Poly(this compound) (PTBAEA) or Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) brushes create "smart" surfaces that can respond to external stimuli, particularly changes in pH. nih.govrsc.org These responsive properties are central to their application in advanced materials. The primary method for creating these brushes is through "grafting from" techniques, most notably surface-initiated atom transfer radical polymerization (SI-ATRP), which allows for the growth of dense, well-defined polymer layers from a substrate. acs.orgnih.govresearchgate.net

The synthesis of PTBAEMA brushes via SI-ATRP has been successfully demonstrated on various substrates, including planar silicon wafers and colloidal mesoporous silica (B1680970) nanoparticles. acs.orgnih.gov This process involves first functionalizing the surface with an initiator, such as 2-bromoisobutyryl bromide, from which the polymer chains are then grown. acs.org The resulting brushes exhibit a pronounced pH-responsive behavior due to the secondary amine groups within the monomer units. At a low pH, these amines become protonated, leading to electrostatic repulsion between the chains, causing them to extend and swell significantly with water. nih.govnih.gov Conversely, as the pH increases above a critical point, these groups are deprotonated, and the brush collapses into a more compact, neutral state. nih.govresearchgate.net Research has identified this transition pH to be approximately 7.7. acs.orgresearchgate.netnih.gov

PropertyValueSource(s)
Synthesis MethodSurface-Initiated ATRP acs.orgnih.gov
Dry Thickness Range4 nm to 28 nm nih.govnih.gov
Stimulus ResponsepH-Responsive nih.govnih.gov
Swollen StateLow pH (Protonated) nih.govresearchgate.net
Collapsed StateHigh pH (Deprotonated) nih.govresearchgate.net
Critical Transition pH~7.7 acs.orgnih.gov
Properties of Linear PTBAEMA Brushes

To enhance the mechanical robustness and stability of these polymer brushes, cross-linking strategies have been developed. acs.org Covalent cross-linking can be achieved by reacting the secondary amine groups of the PTBAEMA chains with a polymeric diisocyanate, such as tolylene-2,4-diisocyanate-terminated poly(propylene glycol) (PPG-TDI), which forms stable urea (B33335) bonds. acs.org The conditions under which cross-linking is performed have a significant impact on the final properties of the brush. The choice of solvent dictates the spatial location of the cross-linker and, consequently, the swelling behavior of the modified brush. nih.govnih.gov

When cross-linking is conducted in a good solvent for the polymer (e.g., Tetrahydrofuran), the chains are extended, resulting in uniform cross-linking throughout the brush layer. nih.govnih.gov In contrast, performing the reaction in a poor solvent (e.g., n-hexane) causes the brushes to collapse, leading to cross-linking predominantly at the surface of the brush layer. nih.govnih.gov These structural differences directly influence the pH-responsiveness; uniformly cross-linked brushes exhibit significantly less swelling at low pH compared to their surface-cross-linked counterparts. nih.govnih.gov

Cross-linking ConditionSolventCross-linking LocationSwelling at Low pHSource(s)
Uniformly Cross-linkedTetrahydrofuran (Good)Throughout the brushAppreciably less swollen nih.govnih.gov
Surface Cross-linkedn-Hexane (Poor)Near the brush surfaceMore swollen nih.govnih.gov
Effect of Solvent on Cross-Linking and Swelling of PTBAEMA Brushes

Beyond in-situ polymerization and cross-linking, PTBAEA brushes can be further tailored through post-polymerization modification. For brushes grown on mesoporous silica nanoparticles, a quaternization reaction using 2-iodoethanol (B1213209) in an alkaline medium can be performed. nih.govresearchgate.net This reaction modifies the secondary amine groups, altering the surface chemistry and responsive behavior of the nanoparticles. researchgate.net Such modifications allow for fine-tuning the surface properties, including hydrophobicity and the specific response to pH changes, demonstrating the versatility of PTBAEA as a platform for creating functional, stimuli-responsive materials. researchgate.net

Theoretical and Computational Studies of N T Butylaminoethyl Acrylate and Its Polymers

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymerization Initiation

Key parameters derived from DFT calculations include:

Global Descriptors of Chemical Activity: These include ionization potential, electron affinity, chemical potential, molecular hardness, and the electrophilicity index. These descriptors help in comparing the reactivity of different monomers under similar conditions. nih.gov

Thermodynamic Descriptors: Bond dissociation energies (BDE) and reaction enthalpies can be calculated to assess the feasibility of different reaction pathways, such as chain initiation or transfer reactions. nih.gov

Transition State Analysis: DFT can be used to locate and characterize the transition states of elementary reaction steps, such as propagation and termination. The energy barriers associated with these transition states are crucial for determining reaction rate constants. researchgate.net

For instance, studies on the free-radical polymerization of various acrylates and methacrylates have shown that the polymerization rate is directly linked to the monomer's structure. researchgate.net DFT calculations have been employed to model the reactivity of these monomers to understand the influence of the pendant group's size, polarity, and nature on their polymerizability. researchgate.net In the case of thermal self-initiation of acrylates like n-butyl acrylate (B77674), which can occur at elevated temperatures, computational quantum chemistry has been instrumental in postulating and evaluating initiation mechanisms. nih.gov

Below is a table illustrating the kind of data obtained from studies on the self-initiation kinetics of a related monomer, n-butyl acrylate (BA), determined through a combination of experimental work and kinetic modeling, which is often supported by DFT-derived mechanisms.

Table 1: Kinetic Parameters for Thermal Self-Initiation of n-Butyl Acrylate (BA) in Bulk Polymerization

Parameter Value Unit
Initial Monomer Concentration (cBA,0) 7.38 mol·L-1
Temperature Range 80 - 130 °C
Pre-exponential Factor (A) 1.1 x 106 L·mol-1·s-1
Activation Energy (Ea) 87.5 kJ·mol-1

Data derived from studies on n-butyl acrylate and presented here as representative of the type of findings from such research. nih.gov

Molecular Dynamics Simulations of Polymer Chain Conformations

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For polymers, MD simulations provide detailed insights into the conformational structures of polymer chains, which are critical for determining the macroscopic properties of the material. youtube.com

In a typical MD simulation of a polymer like poly(N-t-Butylaminoethyl acrylate), a force field (a set of parameters describing the potential energy of the system) is used to calculate the forces between atoms and subsequently their motion. mdpi.com These simulations can model the polymer in various states, such as in a melt or in solution, and under different conditions.

Key conformational properties that can be extracted from MD simulations include:

End-to-End Distance: This describes the distance between the two ends of a polymer chain, providing information about its extension. youtube.com

Chain Flexibility: By analyzing bond angles and dihedral angles along the polymer backbone, the flexibility or stiffness of the chain can be quantified. researchgate.net

Adsorption Behavior: When studying polymer-surface interactions, MD simulations can reveal how polymer chains arrange themselves on a substrate, which is crucial for applications like coatings and adhesives. mdpi.com

For example, MD simulations have been used to study polyacrylate membranes, showing that higher chain mobility and larger fractional free volume result in higher permeation rates. researchgate.net Such studies have also found that chain mobility decreases with an increase in the size of side groups on the polymer backbone. researchgate.net

Table 2: Illustrative Data from a Hypothetical MD Simulation of Poly(this compound)

Number of Monomer Units Simulation Time (ns) Average Radius of Gyration (Rg) (nm)
50 100 2.5
100 100 4.8
200 100 9.1

This table is for illustrative purposes to show the type of data generated from MD simulations, based on general principles of polymer physics. mdpi.comresearchgate.net

Computational Modeling of Polymerization Reaction Pathways and Kinetics

Computational modeling of polymerization kinetics involves developing mathematical models that describe the rates of various elementary reactions occurring during polymerization, such as initiation, propagation, termination, and chain transfer. These models are essential for predicting how reaction conditions affect properties like monomer conversion, molecular weight distribution, and polymer microstructure.

One powerful tool for this purpose is the software PREDICI®, which can simulate complex polymerization processes. mdpi.commdpi.com To build a kinetic model for this compound, one would need to define a reaction mechanism and provide the associated kinetic rate constants. These constants can be obtained from experimental data or estimated using quantum chemistry calculations. ntnu.no

The model would typically include the following key reactions:

Initiation: The generation of primary radicals.

Propagation: The addition of monomer units to the growing polymer chain.

Termination: The deactivation of radical chains, typically through combination or disproportionation.

Chain Transfer: Transfer of the radical center to a monomer, solvent, or another polymer chain.

Backbiting (Intramolecular Chain Transfer): A common side reaction in acrylate polymerization where a radical at the end of a chain abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical and subsequent branching. mdpi.com

Kinetic modeling of the copolymerization of n-butyl acrylate with other monomers has successfully predicted conversion rates, copolymer composition, and molecular weight development by incorporating effects like diffusion control and backbiting. mdpi.commdpi.com

Table 3: Example of Kinetic Parameters for a PREDICI® Simulation of n-Butyl Acrylate (BA) Copolymerization

Reaction Kinetic Rate Constant (k) at 80 °C (L·mol-1·s-1)
Homopropagation (BA + BA radical) 1.80 x 104
Intramolecular Chain Transfer (Backbiting) 3.10 x 103
Chain Transfer to Monomer 1.05 x 10-1

Data derived from kinetic modeling of n-butyl acrylate copolymerization and presented as representative examples. mdpi.com

Structure-Property Relationship Predictions via Computational Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net For polymers, QSPR can predict important material properties based on the structure of the monomer repeating unit, saving significant time and resources compared to experimental synthesis and testing. researchgate.nettue.nl

The development of a QSPR model involves several steps:

Data Set Selection: A diverse set of polymers with known experimental property values is collected.

Molecular Descriptor Calculation: Numerical values, known as descriptors, are calculated for each polymer's repeating unit. These descriptors encode structural, electronic, and topological features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is tested on an external set of polymers not used in the model-building process.

QSPR models have been successfully developed to predict a wide range of polymer properties, including:

Glass Transition Temperature (Tg) researchgate.net

Refractive Index researchgate.net

Mechanical Properties (e.g., modulus, strength) tue.nlresearchgate.net

Density

For example, a QSPR model for predicting the refractive index of a diverse set of organic polymers was developed using theoretical descriptors generated from the polymer repeating units, achieving a high correlation coefficient. researchgate.net Similar approaches could be applied to predict the properties of poly(this compound) and guide the design of new polymers with tailored characteristics.

Table 4: Example of a QSPR Model for Predicting Refractive Index (n) of Polymers

Model Statistics Value
Number of Polymers in Training Set 90
Number of Polymers in Test Set 29
Correlation Coefficient (R2) for Training Set 0.932
Correlation Coefficient (R2) for Test Set 0.882

Data from a published QSPR study on a diverse set of polymers, illustrating the predictive power of the methodology. researchgate.net

Analytical Techniques for Characterization of N T Butylaminoethyl Acrylate and Its Polymers

Spectroscopic Methods for Monomer Conversion and Polymer Composition Analysis

Spectroscopic techniques are invaluable for real-time monitoring of polymerization reactions and for detailed analysis of the resulting polymer's chemical composition. These methods rely on the interaction of electromagnetic radiation with the sample to provide information about its molecular structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the conversion of N-t-butylaminoethyl acrylate (B77674) monomer to its polymer. erpublications.com This method is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for the molecule.

During the polymerization of acrylates, the most significant change observed in the FTIR spectrum is the decrease in the intensity of the absorption bands associated with the vinyl C=C bond of the monomer. azom.com For acrylate monomers, a characteristic signal for the C=C bond is typically observed around 1637 cm⁻¹. azom.com The consumption of the monomer during the curing or polymerization reaction can be tracked by the decrease of this signal over time. azom.com Simultaneously, the formation of the polymer is evidenced by the appearance or increase in intensity of bands corresponding to the polymer backbone. For instance, the signal at 1241 cm⁻¹ can be characteristic of the O=C-O-C ester bond in the resulting polymeric acrylate. azom.com

For quantitative analysis of monomer conversion, the disappearance of a characteristic monomer peak is often monitored. In the case of methacrylate (B99206) polymerization, the peak at 1320 cm⁻¹, corresponding to the C-O stretching vibration, has been shown to provide reproducible results with fewer systematic errors compared to the traditionally used C=C stretching peak at 1636 cm⁻¹. nih.gov The degree of conversion can be calculated by comparing the peak height or area of the characteristic monomer band at different time points to an internal reference peak that remains unchanged during the reaction.

Key FTIR Spectral Features for Monitoring TBAEA Polymerization:

Functional GroupWavenumber (cm⁻¹)Change During Polymerization
Vinyl C=C Stretch~1637Decreases
Ester C=O Stretch~1726May shift slightly
Ester C-O-C Stretch~1241Increases/Changes
Polymer BackboneVariesIncreases

This table provides generalized wavenumber ranges for acrylate polymerization monitoring. Specific peak positions for N-t-butylaminoethyl acrylate may vary slightly.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful tool for polymer analysis. azom.commetrohm.com It is complementary to FTIR spectroscopy, as it detects changes in the polarizability of a molecule's chemical bonds when they vibrate. researchgate.net This technique is particularly sensitive to the structure and conformation of the polymer backbone. researchgate.net

A significant advantage of Raman spectroscopy is its suitability for real-time, in-situ monitoring of polymerization reactions, including rapid photopolymerizations. mdpi.com Minimal sample preparation is required, and various sample geometries can be analyzed. mdpi.com For acrylate polymerization, the conversion of the monomer can be followed by monitoring the decrease in the intensity of the C=C stretching band, similar to FTIR. The short intrinsic timescale of this method allows for the tracking of fast reactions. mdpi.com Furthermore, Raman spectroscopy can provide more detailed information and higher resolution than some other techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most versatile and reliable techniques for the detailed microstructural analysis of polymers. iupac.org It provides comprehensive information on the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy: ¹H NMR is used to identify the different types of protons in the this compound monomer and its polymer. The chemical shifts of the protons are indicative of their local electronic environment. For the monomer, distinct signals for the vinyl protons, the methylene (B1212753) protons of the ethyl group, the N-H proton, and the protons of the t-butyl group can be observed.

Upon polymerization, the signals corresponding to the vinyl protons disappear, while new signals corresponding to the protons in the polymer backbone appear. The integration of the remaining vinyl proton signals relative to a stable internal standard or a polymer backbone signal can be used to quantify the monomer conversion.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the monomer and polymer. It is particularly useful for determining the tacticity of the polymer chain (the stereochemical arrangement of the side groups) and for identifying branching. researchgate.net The chemical shift of the carbonyl carbon in acrylates is sensitive to the local environment and can provide insights into the polymer's microstructure. mdpi.com Quantitative ¹³C NMR can be employed to determine the comonomer composition in copolymers. pstc.org

Typical ¹H NMR Chemical Shifts for Acrylate Monomers:

Proton TypeApproximate Chemical Shift (ppm)
Vinyl Protons5.8 - 6.4
O-CH₂ Protons~4.2
N-CH₂ Protons~2.8
N-H ProtonVaries
t-Butyl Protons~1.1

Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org While not as structurally informative as FTIR or NMR for polymers, it can be used for quantitative analysis of compounds with chromophores (light-absorbing groups). ijnrd.org

In the context of this compound, UV-Vis spectroscopy can be used to determine the concentration of the monomer in a solution, provided it has a distinct absorption band. This can be useful for monitoring the depletion of the monomer during a polymerization reaction, especially in dilute systems. The Beer-Lambert Law is applied to relate the absorbance to the concentration of the analyte. ijnrd.org Additionally, this technique can be employed to detect certain additives or impurities that absorb in the UV-Vis range. scholaris.ca

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. researchgate.netazom.com This method separates molecules based on their hydrodynamic volume in solution. paint.org The sample is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to a greater extent and elute later. azom.com

By calibrating the GPC system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

GPC is crucial for understanding how different polymerization conditions (e.g., initiator concentration, temperature, solvent) affect the molecular weight and PDI of poly(this compound). For example, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GPC is used to confirm the controlled nature of the polymerization by observing a low PDI and a linear increase in molecular weight with monomer conversion. researchgate.net

Typical GPC Data for a Polymer Sample:

ParameterDescription
Mn ( g/mol )Number-average molecular weight
Mw ( g/mol )Weight-average molecular weight
PDI (Mw/Mn)Polydispersity Index

The values for Mn, Mw, and PDI are specific to the polymerization conditions and the resulting polymer.

High Performance Liquid Chromatography (HPLC) for Monomer and Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical method for the analysis and quantification of acrylate monomers, including this compound, as well as for the separation and analysis of its oligomers. perkinelmer.com The purity of the monomer is a critical parameter, as impurities can significantly affect the kinetics of polymerization and the final properties of the polymer. perkinelmer.com HPLC is particularly well-suited for this analysis due to its ability to separate non-volatile and thermally sensitive compounds that are difficult to analyze by gas chromatography. e3s-conferences.org

In a typical HPLC setup for acrylate analysis, a reversed-phase column, such as a ZORBAX SB-AQ, is used. e3s-conferences.orgresearchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). e3s-conferences.orgresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD), with the measurement wavelength typically set around 210 nm, which corresponds to the maximum ultraviolet absorption for many acrylate compounds. e3s-conferences.org This method allows for the baseline separation of various acrylate compounds, enabling accurate quantification. e3s-conferences.org

Research has demonstrated the effectiveness of HPLC in determining the concentration of residual monomers, such as methyl methacrylate (MMA), leaching from acrylic resins. nih.gov These studies confirm that HPLC can achieve high sensitivity, with detection limits often falling in the range of 0.03-0.08 mg/kg. e3s-conferences.orgresearchgate.net The method's reliability is further supported by good linear relationships over a concentration range of 0.01-10.0 mg/L and high recovery rates, typically between 85.4% and 110.7%. e3s-conferences.orgresearchgate.net

ParameterTypical Value/ConditionSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) e3s-conferences.org
Column ZORBAX SB-AQ (250 mm×4.6 mm, 5 μm) or equivalent C18 column e3s-conferences.orgresearchgate.net
Mobile Phase Gradient elution with Acetonitrile/Water mixture e3s-conferences.orgresearchgate.net
Detector Diode Array Detector (DAD) e3s-conferences.orgresearchgate.net
Wavelength ~210 nm e3s-conferences.org
Linear Range 0.01 - 10.0 mg/L e3s-conferences.orgresearchgate.net
Detection Limit (LOD) 0.03 - 0.08 mg/kg e3s-conferences.orgresearchgate.net
Recovery Rate 85.4% - 110.7% e3s-conferences.orgresearchgate.net

Gas Chromatography (GC) for Residual Monomer and Solvent Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the determination of residual volatile substances in polymers. rroij.comnih.gov This includes unreacted this compound monomer and any organic solvents used during the synthesis or processing of the polymer. shimadzu.com The analysis of these residual compounds is critical for quality control and to ensure the material is safe for its intended application, as residual monomers can be irritants or sensitizers. chromatographyonline.com

For the analysis of residual acrylates, a sample preparation step is often required. This can involve dissolving the polymer in a suitable solvent, followed by direct injection, or more commonly, using a headspace sampling technique (HSGC). rroij.com Headspace analysis is particularly effective for volatile and semi-volatile compounds in a complex polymer matrix. A reliable GC-MS method for determining residual acrylic monomers in acrylic resins involves microwave-assisted extraction with a solvent like ethyl acetate, followed by separation on a DB-WAX column. nih.gov

The chromatographic conditions are optimized to achieve good separation of the target analytes. For instance, a fused-silica capillary column coated with 6% cyanopropyl-phenyl methylpolysiloxane (e.g., Rtx-624) is often used. shimadzu.comchromatographyonline.com A typical temperature program involves an initial hold at a lower temperature (e.g., 40-60°C) followed by a ramp to a higher temperature (e.g., 240°C) to elute all components. rroij.comchromatographyonline.com This methodology provides high sensitivity, with limits of quantification (LOQs) in the range of 1-10 mg/kg for liquid samples and 3-50 mg/kg for solid samples. nih.gov

ParameterTypical Value/ConditionSource(s)
Technique Headspace Gas Chromatography (HSGC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) rroij.comnih.gov
Column DB-WAX or Rtx-624 fused silica (B1680970) capillary column nih.govshimadzu.com
Carrier Gas Helium rroij.comchromatographyonline.com
Injector Temperature ~250 °C chromatographyonline.com
Oven Program Initial: 40-60 °C; Ramp: 10-20 °C/min; Final: up to 240 °C rroij.comchromatographyonline.com
Sample Preparation Ultrasonic or Microwave-assisted extraction (e.g., with acetonitrile or ethyl acetate) nih.govchromatographyonline.com
Quantification Limit 1-50 mg/kg, depending on the matrix nih.gov
Recovery Rate 84.4% - 108.6% nih.gov

Advanced Microscopy Techniques for Polymer Morphology and Nanostructure

Advanced microscopy techniques are indispensable for visualizing the surface topography, internal structure, and nanoscale features of polymers derived from this compound. These methods provide critical insights into the polymer's morphology, which directly influences its bulk physical and mechanical properties. The primary techniques used include Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). researchgate.net

Scanning Electron Microscopy (SEM) : SEM is widely used to examine the surface features and topology of polymer films, fibers, or particles. It operates by scanning a focused beam of electrons over a sample's surface to produce an image. Field Emission SEM (FESEM) offers higher resolution, enabling the visualization of nanoscale structures. researchgate.net

Transmission Electron Microscopy (TEM) : TEM is used to investigate the internal structure or nanostructure of the polymer. A high-energy electron beam is passed through an ultra-thin section of the material. The interactions of the electrons with the sample create an image that reveals details about the polymer's internal morphology, such as phase separation in copolymers or the dispersion of nanoparticles in a polymer composite. researchgate.net

Atomic Force Microscopy (AFM) : AFM provides three-dimensional surface profiles at the nanometer scale. It works by scanning a sharp tip attached to a cantilever across the sample surface. By monitoring the tip-sample interaction, a detailed topographical map is generated. AFM is particularly useful for characterizing surface roughness and imaging the morphology of soft polymer samples under ambient conditions. researchgate.net

These techniques are often used in a complementary fashion to build a complete picture of the polymer's multi-scale structure, from the micrometer down to the nanometer level.

TechniqueInformation ObtainedTypical Application for Acrylate PolymersSource(s)
Scanning Electron Microscopy (SEM) Surface topography, microstructure, particle/fiber morphologyImaging the surface of polymer films, characterizing porous structures, examining fracture surfaces. researchgate.net
Transmission Electron Microscopy (TEM) Internal morphology, nanostructure, phase distributionVisualizing phase-separated domains in block copolymers, determining the dispersion of fillers. researchgate.net
Atomic Force Microscopy (AFM) 3D surface topography, roughness, phase imaging at the nanoscaleCharacterizing surface roughness of coatings, imaging polymer chain organization on a surface. researchgate.net

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of materials. For polymers of this compound, rheological characterization of both solutions and melts is essential for understanding their processability and predicting their behavior in applications such as coatings or adhesives. uobabylon.edu.iq Rheological properties are highly dependent on molecular weight, molecular weight distribution, temperature, and the concentration of the polymer in solution. researchgate.net

The viscoelastic behavior of polymer melts and solutions is typically investigated using rotational or capillary rheometers. These instruments can measure properties like viscosity (resistance to flow) and viscoelastic moduli (storage modulus, G', and loss modulus, G'') as a function of shear rate, frequency, or temperature. researchgate.net For example, studies on poly(n-butyl acrylate) have shown that as the molecular weight increases, the viscosity of the melt also increases, and the material exhibits more pronounced non-Newtonian (shear-thinning) behavior. researchgate.net

In polymer solutions, the nature of the solvent and the polymer concentration play a significant role. nih.gov At low concentrations, solutions may exhibit Newtonian behavior, where viscosity is independent of the shear rate. As concentration increases, polymer chains begin to interact and entangle, leading to a significant increase in viscosity and the onset of non-Newtonian flow. nih.gov The study of these properties is crucial for optimizing formulations for processes like spin coating or fiber spinning. nih.gov Understanding the rheological profile helps in controlling the final product's quality and performance. uobabylon.edu.iq

Property MeasuredTechnique/InstrumentSignificance for Acrylate PolymersSource(s)
Shear Viscosity Rotational Rheometer, Capillary RheometerDetermines resistance to flow; crucial for processing operations like pumping, mixing, and coating. uobabylon.edu.iqresearchgate.net
Storage Modulus (G') Oscillatory Rheometry (Rotational Rheometer)Measures the elastic (solid-like) component of the material; relates to material structure and recovery after deformation. researchgate.net
Loss Modulus (G'') Oscillatory Rheometry (Rotational Rheometer)Measures the viscous (liquid-like) component; relates to the energy dissipated as heat during deformation. researchgate.net
Complex Viscosity (η)*Oscillatory Rheometry (Rotational Rheometer)Frequency-dependent viscosity; provides insights into polymer behavior under dynamic conditions. nih.gov

Future Research Directions and Emerging Applications in N T Butylaminoethyl Acrylate Polymer Science

Development of Next-Generation Polymerization Control Strategies

The synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality is crucial for advanced applications. Future research is focused on refining controlled/living radical polymerization (CRP) techniques for TBAEA.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are leading CRP methods. nih.govnih.gov ATRP utilizes a transition metal catalyst (e.g., copper complexed with ligands) to reversibly activate and deactivate polymer chains, allowing for controlled growth. cmu.eduresearchgate.net Research on the ATRP of functional acrylates, such as tert-butyl acrylate (B77674), has demonstrated that catalyst systems like CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) can produce well-defined polymers with low polydispersity, particularly when solvents are used to maintain a homogeneous system. cmu.eduresearchgate.net However, the amine functionality in TBAEA can complicate ATRP by coordinating with the copper catalyst, potentially compromising control. researchgate.net Future work will likely involve designing new ligand systems or employing protective group chemistry to mitigate these interactions.

RAFT polymerization, which employs a chain transfer agent (CTA) to mediate the polymerization, is highly tolerant of various functional groups, making it a promising strategy for TBAEA. nih.govresearchgate.netrsc.org Studies on similar amino-containing methacrylates have shown that RAFT offers excellent control, yielding polymers with predictable molecular weights and narrow distributions without the catalyst-related side reactions seen in ATRP. researchgate.net The development of novel CTAs and photoinduced RAFT techniques could enable polymerization under milder conditions, expanding the versatility of this method for creating complex TBAEA-based architectures like block copolymers and star polymers. rsc.org

Table 1: Comparison of Controlled Radical Polymerization (CRP) Strategies for N-t-Butylaminoethyl Acrylate

Polymerization TechniqueMechanismKey Advantages for TBAEAPotential Research Directions
Atom Transfer Radical Polymerization (ATRP)Reversible activation/deactivation of dormant polymer chains by a transition metal catalyst (e.g., CuBr/PMDETA). cmu.eduAbility to synthesize well-defined polymers and block copolymers. cmu.eduDevelopment of new ligands to prevent catalyst poisoning by the amine group; exploring protective group strategies.
Reversible Addition-Fragmentation chain-Transfer (RAFT) PolymerizationMediated by a thiocarbonylthio compound (CTA) that reversibly terminates growing polymer chains. nih.govHigh tolerance to functional groups (like amines), wide range of applicable monomers and solvents, absence of metal catalysts. researchgate.netnih.govDesign of new CTAs for enhanced control; development of photo- or enzyme-initiated RAFT for milder reaction conditions. nih.govrsc.org
Nitroxide-Mediated Polymerization (NMP)Utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end.Metal-free system.Often requires high temperatures and can be less effective for acrylates compared to styrenes; research into new nitroxides for lower temperature polymerization. researchgate.net

Exploration of this compound in Novel Polymer Composites

Polymer composites, which combine a polymer matrix with a filler material, offer enhanced properties compared to the individual components. Research into TBAEA-based composites is an emerging area with significant potential, particularly with nanofillers like graphene oxide (GO) and carbon nanotubes (CNTs).

The incorporation of fillers like GO into a polymer matrix can be challenging due to their tendency to agglomerate. mdpi.com Polymers containing TBAEA are promising for overcoming this issue. The tertiary amine groups in poly(this compound) (PTBAEA) can interact with the oxygen-containing functional groups on the surface of GO through hydrogen bonding or acid-base interactions. This enhances the compatibility between the filler and the polymer matrix, leading to better dispersion and improved interfacial adhesion. mdpi.commdpi.com Improved dispersion is critical for enhancing the mechanical, thermal, and electrical properties of the resulting composite. mdpi.com

Future research will focus on:

Surface-initiated polymerization: Growing PTBAEA chains directly from the surface of functionalized fillers (grafting-from) using techniques like SI-ATRP. mdpi.com This approach creates a robust covalent linkage between the polymer and the filler, maximizing the benefits of the composite structure.

Stimuli-responsive composites: Leveraging the pH-responsive nature of PTBAEA to create "smart" composites. For example, a composite material could exhibit changes in its mechanical stiffness or electrical conductivity in response to a change in environmental pH.

Hybrid filler systems: Investigating the synergistic effects of combining PTBAEA with hybrid fillers, such as GO decorated with metal nanoparticles, to create multifunctional materials for applications in catalysis or sensing.

Table 2: Potential Roles of PTBAEA in Novel Polymer Composites

NanofillerRole of PTBAEAAnticipated Composite Property EnhancementEmerging Application
Graphene Oxide (GO)Acts as a dispersing agent and matrix material; amine groups interact with GO surface functional groups. mdpi.comImproved mechanical strength, thermal stability, and electrical conductivity due to enhanced filler dispersion. mdpi.comutb.czElectrically conductive films, sensors, reinforced lightweight materials.
Carbon Nanotubes (CNTs)Non-covalent functionalization through polymer wrapping to prevent agglomeration.Enhanced electrical and thermal conductivity at lower filler loadings.Anti-static coatings, materials for thermal management.
Mesoporous Silica (B1680970) Nanoparticles (MSNs)Grafted onto MSN surfaces to act as pH-responsive "gatekeepers". nih.govControlled release of cargo molecules from the pores in response to pH changes.Targeted drug delivery systems. nih.gov

Integration of this compound Polymers into Advanced Functional Materials

The unique pH-responsive behavior of PTBAEA makes it a prime candidate for the fabrication of advanced functional materials, often referred to as "smart" or "intelligent" materials. researchgate.net These materials can change their physical or chemical properties in response to external stimuli. researchgate.netuni-bayreuth.de

A significant area of application is in the biomedical field, particularly for drug and gene delivery systems. rsc.orgmdpi.com PTBAEA can be used to create hydrogels—three-dimensional polymer networks that can absorb large amounts of water. mdpi.comnih.gov These hydrogels are typically collapsed and hydrophobic at neutral or basic pH but become swollen and hydrophilic in acidic environments due to the protonation of the tertiary amine groups. researchgate.netnih.gov This property can be exploited for targeted drug delivery; a drug-loaded hydrogel can be designed to release its payload in the acidic microenvironment of a tumor or within the acidic compartments of a cell, such as endosomes. researchgate.net

In gene delivery, the cationic nature of protonated PTBAEA allows it to form complexes (polyplexes) with negatively charged DNA or RNA through electrostatic interactions. nih.govnih.govmdpi.com This complexation protects the genetic material from degradation and facilitates its entry into cells. nih.govnih.gov The "proton sponge" effect, where the buffering capacity of the polymer helps to rupture the endosome, can further enhance the delivery of the genetic payload into the cytoplasm. researchgate.net Research is focused on tuning the molecular weight and architecture of PTBAEA to optimize the balance between transfection efficiency and cytotoxicity. nih.gov

Table 3: Applications of PTBAEA in Advanced Functional Materials

Material TypeFunctional PrincipleKey Research FindingsFuture Application
pH-Responsive HydrogelsThe polymer network swells in acidic conditions (protonation of amine groups) and shrinks in basic conditions. nih.govHydrogels based on similar amino-methacrylates show tunable swelling behavior that can be controlled by copolymer composition. researchgate.netTargeted release of anticancer drugs in acidic tumor microenvironments; smart wound dressings. rsc.orggoogle.com
Gene Delivery Vectors (Polyplexes)Cationic PTBAEA condenses anionic DNA/RNA into nanoparticles, protecting it and facilitating cell uptake. nih.govmdpi.comPolymers based on aminoethyl methacrylates effectively condense DNA and show high transfection efficiency. nih.govnih.govNon-viral vectors for gene therapy and DNA vaccination. nih.gov
Smart Surfaces and CoatingsSurfaces grafted with PTBAEA brushes can change their conformation and properties (e.g., hydrophilicity) with pH. nih.govPolymer brushes of poly(tert-butylamino)ethyl methacrylate (B99206) can be grafted from surfaces to create pH-responsive interfaces. nih.govSensors, self-cleaning surfaces, and platforms for controlling cell adhesion.

Sustainable and Green Chemistry Approaches in this compound Polymerization

In line with the global push for environmental stewardship, future research in polymer science will increasingly emphasize sustainable and green chemistry principles. This involves reducing the use of hazardous substances, minimizing waste, and utilizing renewable resources.

Key directions for the sustainable polymerization of TBAEA include:

Solvent Selection: Traditional radical polymerizations often use volatile organic compounds (VOCs) as solvents. A shift towards greener solvents like water, supercritical carbon dioxide, or ionic liquids is a primary goal. mdpi.com Polymerization of TBAEA in aqueous systems, particularly for synthesizing hydrogels or for emulsion polymerization, is a promising green alternative.

Bio-based Initiators and Monomers: While TBAEA itself is currently derived from petrochemical sources, the broader polymerization system can be made more sustainable. This includes the development of initiators derived from renewable resources. google.com Furthermore, research into bio-based acrylate monomers could lead to copolymers with TBAEA that have a significantly reduced carbon footprint. google.comgoogle.com

Energy Efficiency: Exploring polymerization methods that operate under milder conditions, such as room temperature, can significantly reduce energy consumption. Photoinitiated polymerization, for example, can often be carried out at ambient temperatures, offering a more energy-efficient alternative to thermally initiated processes that may require high temperatures. researchgate.netmdpi.com

Table 4: Green Chemistry Strategies for TBAEA Polymerization

Green Chemistry PrincipleApplication to TBAEA PolymerizationPotential BenefitsResearch Focus
Safer SolventsConducting polymerization in water or supercritical CO2 instead of volatile organic compounds (VOCs). mdpi.comReduced environmental pollution and health hazards.Developing aqueous ATRP or RAFT systems; exploring polymerization in supercritical fluids. mdpi.com
Use of Renewable FeedstocksEmploying initiators derived from biomass or copolymerizing TBAEA with bio-based acrylate monomers. google.comgoogle.comReduced reliance on fossil fuels and lower carbon footprint of the final polymer.Synthesis and evaluation of new bio-based initiators and comonomers. google.com
Energy EfficiencyUtilizing photoinitiated or enzyme-catalyzed polymerization that can proceed at ambient temperatures.Lower energy consumption and reduced costs.Development of efficient photoinitiator systems for controlled polymerization of TBAEA.
Waste PreventionOptimizing polymerization reactions to achieve high conversion and minimize side products.Less waste generated and reduced need for purification.Kinetic modeling and process optimization for controlled polymerization techniques.

Q & A

Q. What are the validated analytical methods for characterizing N-t-Butylaminoethyl acrylate, and how can researchers ensure reproducibility?

To confirm structural identity and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR in CDCl3_3 with tetramethylsilane (TMS) as an internal standard. Analyze chemical shifts (δ) and coupling constants (J) to verify functional groups and stereochemistry .
  • Gas Chromatography–Mass Spectrometry (GC–MS) : Utilize DB-FFAP or DB-5 columns with helium carrier gas (2.5 mL/min flow rate) and cold on-column injection. Monitor fragmentation patterns to confirm molecular weight and detect impurities .
  • Cross-validation : Compare results with synthetic intermediates and reference spectra to resolve ambiguities, especially in distinguishing isomers or side products .

Q. What synthetic routes yield this compound with high purity, and how can side reactions be minimized?

Key steps include:

  • Acrylation of amino alcohols : React N-t-butylaminoethyl alcohol with acryloyl chloride in the presence of a base (e.g., trimethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use silica gel column chromatography (e.g., Normasil 60, 40–63 µm) with gradients of ethyl acetate/petroleum ether. Confirm purity via GC–MS and NMR .
  • Stabilization : Add inhibitors like 4-methoxyphenol (0.1%) to prevent polymerization during storage .

Advanced Research Questions

Q. How can experimental design optimize the integration of this compound into copolymer systems for tailored material properties?

  • Central Composite Design (CCD) : Vary monomer ratios (e.g., with methyl methacrylate or 4-bromo-2-vinyl thiophene) and crosslinkers to study effects on glass transition temperature (TgT_g), hardness, or solubility. Analyze via nonlinear least squares error-in-variables methods to account for experimental uncertainty .
  • Property Tailoring : Balance hydrophobicity (from t-butyl groups) and reactivity (from acrylate moieties) to tune copolymer flexibility or adhesion. For example, combining with isobornyl acrylate enhances thermal stability in coatings .

Q. How do structural modifications of this compound influence its bioactivity or environmental behavior?

  • Structure-Activity Relationships (SAR) : Elongate the alkyl chain or introduce electron-withdrawing groups to alter cytotoxicity. For example, dimethylaminoethyl acrylate derivatives exhibit pH-responsive behavior in drug delivery systems .
  • Environmental Fate Studies : Conduct hydrolysis experiments under marine conditions (pH 8–9, 25°C) to assess degradation kinetics. Quantify residual monomer via GC–MS and correlate with molecular descriptors (e.g., log PP) to predict bioaccumulation .

Q. What statistical approaches resolve contradictions in polymerization kinetics data for this compound-based systems?

  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets from differential scanning calorimetry (DSC) and rheometry to identify outliers or confounding variables (e.g., moisture content) .
  • Kinetic Modeling : Use the Mayo-Lewis equation with reactivity ratios (r1r_1, r2r_2) derived from copolymer composition data. Validate models against experimental conversion rates .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints in real time .
  • Quality Control Protocols : Establish acceptance criteria for key parameters (e.g., NMR purity >98%, residual solvent <0.1%) and use statistical process control (SPC) charts to track variability .

Methodological Notes

  • Cross-Referencing : Always validate findings against orthogonal techniques (e.g., NMR + GC–MS) to reduce analytical bias .
  • Data Transparency : Publish raw datasets (e.g., NMR spectra, kinetic curves) in supplementary materials to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.